Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Overview
Description
Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a useful research compound. Its molecular formula is C21H23N3O2 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Biological Activity
Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (CAS: 285984-47-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C21H23N3O2
- Molecular Weight : 349.44 g/mol
- IUPAC Name : phenyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate
- CAS Number : 285984-47-6
The compound features a pyrazole ring which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Anti-inflammatory Properties
The pyrazole moiety is often associated with anti-inflammatory effects. For example, related compounds have demonstrated inhibition of pro-inflammatory cytokines like TNFα and IL-6 in cell models . This suggests that this compound may also exert similar anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases.
Enzyme Inhibition
The compound's structure may allow it to interact with various enzymes. For instance, related pyrazole derivatives have been reported to inhibit enzymes such as xanthine oxidase (XO), which is involved in uric acid production . This inhibition can be beneficial in conditions like gout. Although specific data on the enzyme inhibition profile of this compound is not available, its potential for similar actions warrants further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Antioxidant Activity : A study on related compounds demonstrated significant antioxidant effects through various assays, suggesting that pyrazole derivatives could mitigate oxidative stress in biological systems .
- In vitro Studies : In vitro assays have confirmed the ability of certain pyrazole compounds to inhibit viral replication and cellular growth, indicating potential applications in antiviral therapies .
- Mechanistic Insights : Research into the binding interactions of pyrazole derivatives with target proteins has provided insights into their mechanisms of action. For example, docking studies have shown how structural modifications can enhance binding affinity to specific targets such as kinases .
Properties
IUPAC Name |
phenyl N-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-10-12-16(13-11-15)24-19(14-18(23-24)21(2,3)4)22-20(25)26-17-8-6-5-7-9-17/h5-14H,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILADEPIWJTLTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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